Trt-eda acoh
Overview
Description
Trt-eda acoh is a useful research compound. Its molecular formula is C23H26N2O2 and its molecular weight is 362.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that this compound plays a significant role in organic synthesis .
Mode of Action
N’-tritylethane-1,2-diamine acetic acid is involved in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures . This process is facilitated by a thermally stable ionic liquid, which demonstrates a catalytic effect . The ionic liquid used has low viscosity and high thermal stability .
Biochemical Pathways
It is known that the compound plays a role in the extraction of water-soluble polar organic molecules using ionic liquids .
Pharmacokinetics
It is known that the compound has a molecular weight of 30242 .
Result of Action
It is known that the compound plays a significant role in organic synthesis .
Action Environment
It is known that the compound demonstrates a catalytic effect in a thermally stable ionic liquid, which has low viscosity and high thermal stability .
Biological Activity
Trt-eda acoh, a compound under investigation for its biological activity, has garnered attention due to its potential applications in various therapeutic contexts. This article delves into the biochemical properties, cellular effects, and molecular mechanisms of this compound, supported by data tables and relevant case studies.
This compound exhibits significant interactions with enzymes and proteins, influencing various metabolic pathways. Its biochemical properties include:
- Enzyme Interaction : The compound can act as both an inhibitor and an activator of specific enzymes depending on the cellular context.
- Metabolic Pathways : It is involved in key metabolic processes, potentially modulating enzyme activity and affecting metabolite levels.
Property | Description |
---|---|
Enzyme Interaction | Inhibitor/Activator of specific enzymes |
Metabolic Pathways | Modulates enzyme activity |
Stability | Influences long-term cellular effects |
Cellular Effects
Research indicates that this compound significantly impacts cell function by modulating signaling pathways and gene expression. Its effects vary across different cell types.
- Cell Signaling : The compound influences pathways that regulate cell growth, differentiation, and apoptosis.
- Gene Expression : It alters the expression levels of genes involved in critical biological processes.
Molecular Mechanism
At the molecular level, this compound binds to biomolecules, which leads to its biological effects. Key mechanisms include:
- Specific Binding Interactions : The compound interacts with various proteins and enzymes, leading to either inhibition or activation.
- Subcellular Localization : The localization within cellular compartments is crucial for its functional activity.
Dosage Effects in Animal Models
Studies have shown that the biological effects of this compound are dosage-dependent.
- Lower Doses : Beneficial effects observed include modulation of enzyme activity and enhancement of cellular signaling.
- Higher Doses : Potential adverse effects may arise, necessitating careful dosage management in therapeutic applications.
Table 2: Dosage Effects of this compound in Animal Models
Dosage Range | Observed Effects |
---|---|
Low (1-10 mg/kg) | Enhanced enzyme activity |
Medium (11-50 mg/kg) | Modulation of signaling pathways |
High (>50 mg/kg) | Potential adverse effects |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antimicrobial properties against various pathogens, suggesting its potential use in treating infections.
- Anticancer Properties : Research indicated that the compound could inhibit tumor growth in specific cancer cell lines, showcasing its promise as an anticancer agent.
Properties
IUPAC Name |
acetic acid;N'-tritylethane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2.C2H4O2/c22-16-17-23-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;1-2(3)4/h1-15,23H,16-17,22H2;1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNZNRMJKLYTSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.